
Cobalt;palladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt and palladium are transition metals that form a variety of compounds with unique properties. These compounds have garnered significant interest due to their applications in catalysis, electronics, and medicine. Cobalt is known for its magnetic properties and high thermal stability, while palladium is renowned for its catalytic abilities, particularly in hydrogenation and carbon-carbon coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cobalt and palladium compounds often involves the use of metal salts and reducing agents. For instance, cobalt(II) nitrate hexahydrate can be reacted with sodium hydroxide to form cobalt hydroxide, which is then calcined to produce cobalt oxide . Palladium nanoparticles can be synthesized using a microemulsion system, where palladium salts are reduced in the presence of surfactants .
Industrial Production Methods: Industrial production of cobalt and palladium compounds typically involves large-scale chemical reactions under controlled conditions. For example, cobalt compounds are often produced through hydrometallurgical processes, while palladium compounds are synthesized using various chemical reduction methods .
Chemical Reactions Analysis
Types of Reactions: Cobalt and palladium compounds undergo a variety of chemical reactions, including oxidation, reduction, and substitution. Palladium compounds are particularly known for their role in catalytic reactions such as hydrogenation, Heck reaction, and Suzuki coupling .
Common Reagents and Conditions: Common reagents used in the synthesis of cobalt and palladium compounds include metal salts, reducing agents, and surfactants. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is formed .
Major Products: The major products formed from these reactions include cobalt oxides, cobalt hydroxides, and palladium nanoparticles. These products have applications in various fields, including catalysis, electronics, and medicine .
Scientific Research Applications
Cobalt and palladium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions. In biology and medicine, cobalt compounds are used in magnetic resonance imaging (MRI) and drug delivery systems, while palladium compounds are used in cancer treatment and as antibacterial agents .
Mechanism of Action
The mechanism of action of cobalt and palladium compounds often involves their ability to interact with biological molecules and catalyze chemical reactions. For example, palladium compounds can switch between different oxidation states, allowing them to catalyze a variety of reactions. Cobalt compounds, on the other hand, can interact with magnetic fields and biological molecules, making them useful in medical imaging and drug delivery .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to cobalt and palladium include other transition metal compounds such as nickel, platinum, and copper compounds. These compounds share some properties with cobalt and palladium but also have unique characteristics .
Uniqueness: Cobalt compounds are unique due to their magnetic properties and high thermal stability, while palladium compounds are unique for their catalytic abilities and versatility in chemical reactions. These unique properties make cobalt and palladium compounds highly valuable in various scientific and industrial applications .
Properties
CAS No. |
12689-79-1 |
|---|---|
Molecular Formula |
CoPd |
Molecular Weight |
165.35 g/mol |
IUPAC Name |
cobalt;palladium |
InChI |
InChI=1S/Co.Pd |
InChI Key |
LHJNAZSTEOLJKS-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


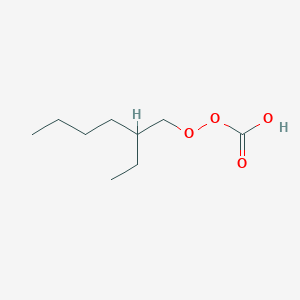
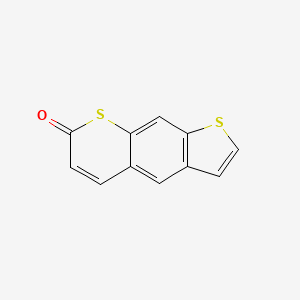
![1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647987.png)
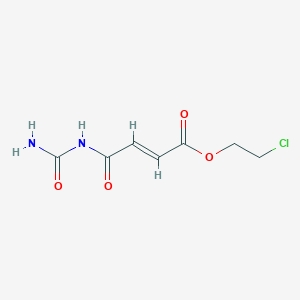



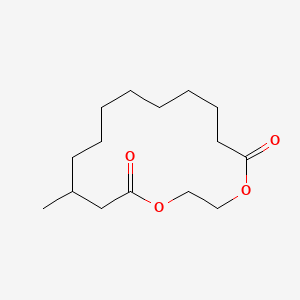
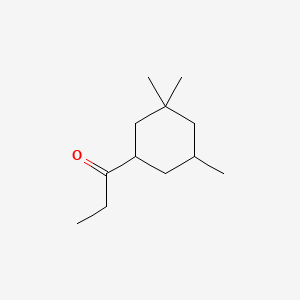
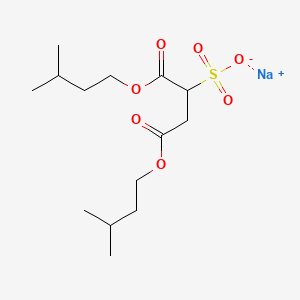
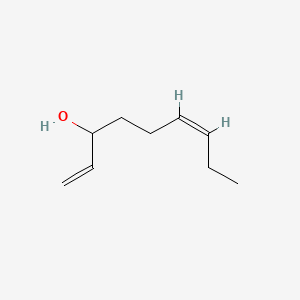
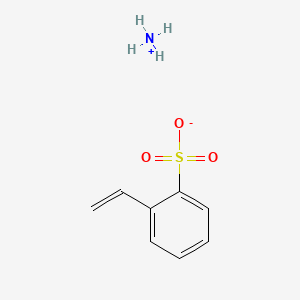
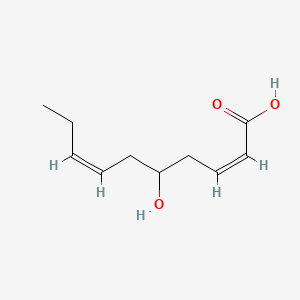
![3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12648070.png)
